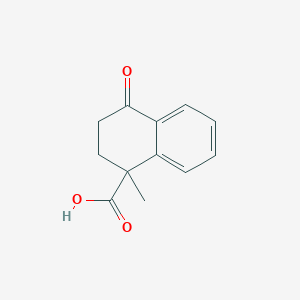
1-Methyl-4-oxo-2,3-dihydronaphthalene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-oxo-2,3-dihydronaphthalene-1-carboxylic acid is an organic compound belonging to the class of naphthalene derivatives This compound features a naphthalene ring system with a carboxylic acid group at the first position, a methyl group at the second position, and a ketone group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-4-oxo-2,3-dihydronaphthalene-1-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of homophthalic anhydride with imines can lead to the formation of the naphthalene ring system . Another method involves the use of organometallic reagents for the dearomatization of naphthalene derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-oxo-2,3-dihydronaphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Scientific Research Applications
1-Methyl-4-oxo-2,3-dihydronaphthalene-1-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-4-oxo-2,3-dihydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structural modifications. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth . The exact molecular targets and pathways vary based on the specific application and derivative used.
Comparison with Similar Compounds
4-Hydroxy-2-quinolones: These compounds share structural similarities and exhibit similar biological activities.
Isoxazoles: These compounds are also used in the synthesis of various pharmaceuticals and industrial chemicals.
Uniqueness: 1-Methyl-4-oxo-2,3-dihydronaphthalene-1-carboxylic acid is unique due to its specific naphthalene ring system and functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C12H12O3 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
1-methyl-4-oxo-2,3-dihydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C12H12O3/c1-12(11(14)15)7-6-10(13)8-4-2-3-5-9(8)12/h2-5H,6-7H2,1H3,(H,14,15) |
InChI Key |
XPPWFLYVDJFBMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=O)C2=CC=CC=C21)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



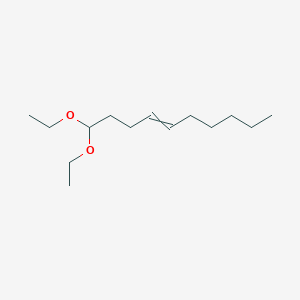
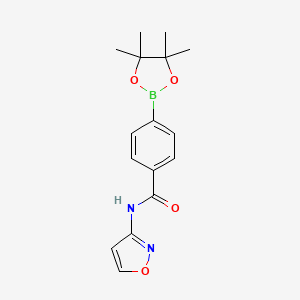
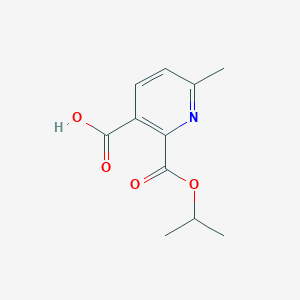
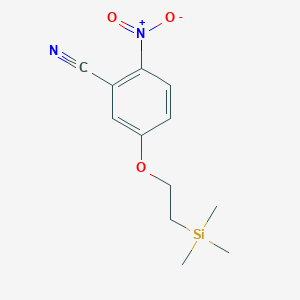

![2-[3-(Benzylsulfonylamino)-2-oxo-6-propylpyridin-1-yl]acetic acid](/img/structure/B13877080.png)
![2-(5-Bromopyridin-3-yl)-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13877081.png)
![N-[2-(1-Hydroxyethyl)phenyl]acetamide](/img/structure/B13877088.png)

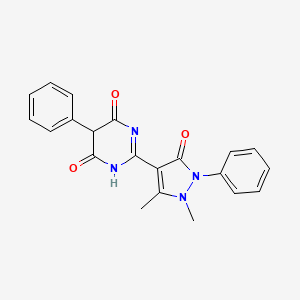
![4-[4-(Bromomethyl)benzoyl]thiophene-2-sulfonyl chloride](/img/structure/B13877095.png)
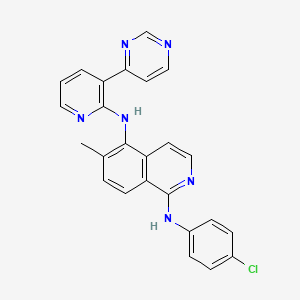
![8-Ethyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B13877102.png)
